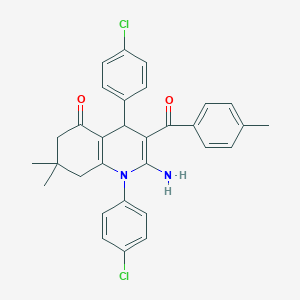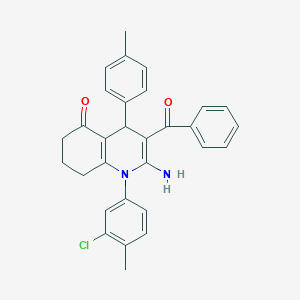![molecular formula C22H30N4O4 B304435 3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased glucose excretion in the urine.
Mecanismo De Acción
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, dapagliflozin increases glucose excretion in the urine, resulting in lower blood glucose levels.
Biochemical and physiological effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and decrease blood pressure in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been shown to have a positive effect on lipid metabolism, resulting in decreased levels of triglycerides and LDL cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of dapagliflozin in lab experiments is its specificity for the SGLT2 transporter, which allows for more targeted studies of glucose metabolism. However, one limitation is that dapagliflozin is not effective in patients with type 1 diabetes mellitus, limiting its use in certain experimental settings.
Direcciones Futuras
Future research on dapagliflozin could focus on its potential use in the treatment of other conditions, such as heart failure and chronic kidney disease. Additionally, studies could investigate the long-term safety and efficacy of dapagliflozin in patients with type 2 diabetes mellitus. Finally, research could explore the potential use of dapagliflozin in combination with other glucose-lowering agents to improve overall glycemic control in patients with type 2 diabetes mellitus.
Métodos De Síntesis
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen is synthesized using a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with diethylamine to form 4-(diethylamino)-3-nitrobenzoic acid. This compound is then reacted with ethyl acetoacetate to form 4-(diethylamino)-3-nitrophenyl-2-oxobutanoate, which is subsequently reduced to 4-(diethylamino)-3-nitrophenyl)butan-2-one. The final step involves the reaction of this compound with 2,5-dimethyl-3,6-dihydropyridin-4-one to form dapagliflozin.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedionen has been extensively studied in clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to lower blood glucose levels, reduce body weight, and improve cardiovascular outcomes in patients with type 2 diabetes mellitus. Additionally, dapagliflozin has been investigated for its potential use in the treatment of heart failure and chronic kidney disease.
Propiedades
Nombre del producto |
3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C22H30N4O4 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3-(diethylamino)-1-[4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H30N4O4/c1-5-23(6-2)17-13-19(27)25(21(17)29)15-9-11-16(12-10-15)26-20(28)14-18(22(26)30)24(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3 |
Clave InChI |
DCSAANTUNCFNMM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
SMILES canónico |
CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)


